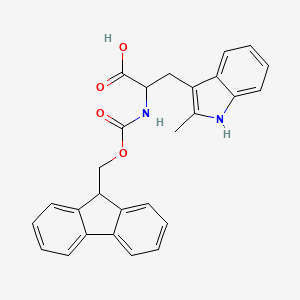

Fmoc-D-Trp(2-Me)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPTVKMTZAMBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-D-Trp(2-Me)-OH in Advanced Peptide Design

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty—Strategic Modification of Tryptophan in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the strategic modification of amino acid side chains is a cornerstone of rational design. Tryptophan, with its unique indole side chain, plays a pivotal role in molecular recognition, membrane interaction, and overall peptide conformation. However, the indole nucleus is susceptible to oxidative degradation, particularly during the harsh acidic conditions of peptide cleavage from the solid support. To circumvent these challenges and to introduce novel structural constraints, chemists have turned to modified tryptophan derivatives.

This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-2-methyl-tryptophan (Fmoc-D-Trp(2-Me)-OH), a specialized building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). We will explore its core chemical properties, the causal benefits of the 2-methyl modification, and provide field-proven protocols for its successful incorporation into synthetic peptides, thereby empowering researchers to enhance the stability and conformational rigidity of their target molecules.

Section 1: Core Chemical and Physical Properties

The foundational step in utilizing any specialized reagent is a thorough understanding of its intrinsic properties. This compound is distinguished by the addition of a methyl group at the C2 position of the indole ring, a seemingly minor alteration that imparts significant chemical advantages.

Molecular Profile

A summary of the key physicochemical properties for this compound is presented below, with data for the analogous unmodified Fmoc-D-Trp-OH provided for comparison.

| Property | This compound | Fmoc-D-Trp-OH |

| CAS Number | 196808-79-4[1] | 86123-11-7[2][3][4] |

| Molecular Formula | C₂₇H₂₄N₂O₄[1][5] | C₂₆H₂₂N₂O₄[2] |

| Molecular Weight | 440.49 g/mol [1][5] | 426.46 g/mol [2] |

| Appearance | White to off-white powder (Expected) | White to off-white powder |

| Storage Temperature | 2-8°C[1] | 2-8°C[2] |

| Solubility | Soluble in DMF, DMSO (Expected) | Soluble in DMF, DMSO |

| Melting Point | N/A | 182-185 °C[2] |

Note: Experimental data for some properties of this compound are not widely published; expected values are based on the behavior of similar compounds.

Caption: Structure of this compound.

Section 2: The Rationale—Why Use the 2-Methyl Derivative?

The incorporation of this compound is a deliberate choice to address specific challenges in peptide synthesis and to impart desirable conformational properties.

Enhanced Oxidative Stability

The electron-rich indole ring of tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during trifluoroacetic acid (TFA)-mediated cleavage.[6] This leads to undesired side products that complicate purification and reduce yield. The C2 position of the indole is particularly reactive.

Causality: By introducing a methyl group at the C2 position, two protective effects are achieved:

-

Steric Shielding: The methyl group physically blocks electrophilic attack at the C2 position.

-

Electronic Stabilization: As an electron-donating group, the methyl substituent helps to stabilize the indole ring, making it less prone to oxidation compared to the unsubstituted ring. While indole protection at the N1 position (e.g., with a Boc group) is common, C2-methylation offers a permanent, TFA-stable modification that remains in the final peptide, providing intrinsic stability.

Conformational Constraint

Peptide flexibility is often a liability in drug design, leading to reduced binding affinity and receptor selectivity. Introducing conformational rigidity can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding.

Causality: The steric bulk of the 2-methyl group restricts the rotational freedom around the Cβ-Cγ bond (the χ² dihedral angle) of the tryptophan side chain. This forces the indole ring into a more defined spatial orientation relative to the peptide backbone, which can have profound effects on the peptide's secondary and tertiary structure. This conformational locking is a powerful tool for structure-activity relationship (SAR) studies, allowing researchers to probe the optimal orientation of the crucial indole pharmacophore for target engagement.

Section 3: Field-Proven Methodologies for SPPS

The successful incorporation of a sterically hindered amino acid like this compound requires optimization of standard SPPS protocols. The following methodologies are designed to ensure high coupling efficiency and preserve the integrity of the building block.

Recommended Coupling Protocol

Due to the potential for steric hindrance from the 2-methyl group, a more potent activation method and potentially longer coupling times are advisable compared to standard Fmoc-amino acids.

Materials:

-

This compound

-

Solid-phase resin with a free N-terminal amine (e.g., Rink Amide, Wang)

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These aminium-based reagents are highly effective for hindered couplings.

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Thoroughly wash the deprotected resin with DMF (at least 5 times) to remove all traces of piperidine. Confirm deprotection with a positive Kaiser test.

-

Activation Solution Preparation (Pre-activation):

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) in DMF.

-

Add HCTU or HATU (0.95 equivalents relative to the amino acid).

-

Add DIPEA (2 equivalents relative to the coupling reagent).

-

Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

-

-

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin.

-

Agitation: Agitate the reaction vessel at room temperature for 60-120 minutes. For a first-time use or a particularly difficult sequence, a longer coupling time is recommended.

-

Monitoring: After the coupling time, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Post-Coupling Wash: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes. This is crucial for preventing the formation of deletion sequences.

Caption: Workflow for coupling this compound in SPPS.

Cleavage and Final Deprotection

The primary advantage of the 2-methyl group is realized during the final cleavage step. It provides robust protection against side reactions that typically plague tryptophan residues.

Recommended Cleavage Cocktail (Reagent K, modified):

-

Trifluoroacetic Acid (TFA): 92.5%

-

Water (H₂O): 2.5%

-

Triisopropylsilane (TIS): 2.5%

-

1,2-Ethanedithiol (EDT): 2.5%

Rationale for Scavenger Choice:

-

TIS: An effective scavenger for carbocations (e.g., from tert-butyl protecting groups), preventing alkylation of the indole ring.

-

Water: Helps to hydrolyze protecting groups and can suppress some side reactions.

-

EDT: A soft nucleophile that scavenges various reactive species and helps prevent tryptophan oxidation.

Step-by-Step Cleavage Protocol:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash: Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether with vigorous stirring.

-

Isolation: A white precipitate of the crude peptide should form. Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Section 4: Conclusion and Outlook

This compound is a highly valuable building block for peptide chemists aiming to design more robust and conformationally defined peptides. The C2-methylation provides a dual advantage: it intrinsically protects the indole side chain from oxidative degradation during synthesis and cleavage, and it introduces a significant steric constraint that can be exploited to fine-tune peptide structure and function. While its use may require slight modifications to standard coupling protocols, the benefits in terms of enhanced stability and improved drug design capabilities are substantial. As the demand for sophisticated peptide therapeutics grows, the adoption of such rationally designed, non-canonical amino acids will continue to be a critical driver of innovation in the field.

References

-

Aapptec. Fmoc-D-Trp(Boc)-OH Product Page. [Link]

-

LookChem. Fmoc-D-2-Me-Trp Product Page. [Link]

-

Aapptec. Fmoc-D-Trp-OH Product Page. [Link]

-

PubChem. Fmoc-D-Trp-OH Compound Summary. [Link]

-

Aralez Bio. Fmoc-2-methyl-L-tryptophan Product Page. [Link]

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461. [Link]

-

PrepChem. Preparation of 2-methylindole. [Link]

-

Delepierre, M., et al. (1991). 1H-NMR conformational analysis of a high-affinity antigenic 11-residue peptide from the tryptophan synthase beta 2 subunit. European Journal of Biochemistry, 202(1), 125-135. [Link]

-

Mourier, G., Moroder, L., & Previero, A. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Zeitschrift für Naturforschung B, 39(1), 101-104. [Link]

-

Naqvi, N., & Fernando, Q. (1970). The Basic Strength of 2-Methyl-Indole. Pakistan Journal of Scientific and Industrial Research, 13, 51-53. [Link]

-

Santos, R. A., et al. (2020). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. ResearchGate. [Link]

-

The Good Scents Company. 2-methyl indole information. [Link]

-

Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II: Chemistry and Biology. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Fmoc- D -Trp-OH = 98.0 86123-11-7 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-D-Trp-OH | C26H22N2O4 | CID 978344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural advantages of 2-methyl substitution in D-Tryptophan derivatives

Executive Summary

The incorporation of a methyl group at the C2 position of the indole ring in D-Tryptophan (2-Me-D-Trp) represents a high-impact structural modification in peptide drug design. This specific substitution offers a dual advantage: conformational locking and metabolic shielding . Unlike native tryptophan, which is susceptible to rapid oxidative cleavage by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), 2-Me-D-Trp derivatives exhibit profound resistance to these enzymes. Furthermore, the steric bulk of the C2-methyl group restricts the rotation of the side chain (

Part 1: Structural & Electronic Physics

The efficacy of 2-Me-D-Trp stems from two fundamental physical alterations to the tryptophan core: steric constraint and electronic enrichment.

Conformational Restriction ( Angles)

In native tryptophan, the indole side chain has significant rotational freedom around the

-

The 2-Methyl Effect: Introducing a methyl group at position 2 creates a severe steric clash with the

protons and the peptide backbone. -

Result: This restricts the

angle to a narrow range (typically -

Bioactive Conformation: This restriction often pre-organizes the molecule into the gauche- or trans conformation required for binding pockets in GPCRs (e.g., NK1), minimizing the entropic cost of binding (

).

Electronic Enrichment

The methyl group is an electron-donating group (EDG) via hyperconjugation.

-

Indole Nucleophilicity: It increases the electron density of the indole

-system. -

Cation-

Interactions: The enriched

Part 2: The Metabolic Shield (IDO/TDO Resistance)

The most critical advantage of 2-Me-D-Trp in drug development is its resistance to the Kynurenine Pathway, the primary route of tryptophan catabolism.

Mechanism of Resistance

-

Enzymatic Attack: IDO and TDO function by inserting molecular oxygen across the C2-C3 double bond of the indole ring, cleaving it to form N-formylkynurenine.[1]

-

Steric Blockade: The C2-methyl group sterically hinders the approach of the heme-bound superoxide species in the enzyme's active site.

-

Outcome: The C2-C3 bond cannot be cleaved. The molecule remains intact, significantly extending the in vivo half-life (

) of the peptide drug.

Diagram: Metabolic Blockade

Caption: The 2-methyl substituent prevents the formation of the transition state required for oxidative cleavage by IDO/TDO enzymes.

Part 3: Synthetic Methodology

Synthesizing 2-Me-D-Trp derivatives requires overcoming the challenge of installing the methyl group without racemizing the chiral center. The Larock Heteroannulation is a robust, convergent method.[2]

Protocol: Modified Larock Synthesis for 2-Me-Trp

This method builds the indole ring around the pre-existing chiral amino acid backbone, ensuring optical purity.

Reagents:

-

Starting Material: N-Boc-D-iodoalanine methyl ester (Chiral pool).

-

Coupling Partner: 1-propynyl-trimethylsilane (or 2-butyne for internal alkyne approaches).

-

Catalyst: Pd(OAc)₂ / PPh₃.[3]

-

Base: Na₂CO₃ or K₂CO₃.

Step-by-Step Workflow:

-

Preparation of the Alkyne:

-

Begin with an internal alkyne that contains the methyl group. For 2-methyl indole, use a propynyl derivative.

-

-

Palladium Insertion:

-

Dissolve N-Boc-D-iodoalanine methyl ester (1.0 equiv) in DMF.

-

Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.0 equiv).

-

Critical Step: Add the alkyne (1.2 equiv). The palladium inserts into the C-I bond.

-

-

Heteroannulation:

-

Heat to 80-100°C under Argon.

-

Mechanism: The alkyne inserts into the Pd-C bond. The nitrogen of the amide attacks the palladium-alkene complex, closing the ring to form the indole.

-

The methyl group from the alkyne is positioned at C2.

-

-

Deprotection:

-

Remove the TMS group (if used) with TBAF.

-

Hydrolyze the ester (LiOH) and remove Boc (TFA) as needed for peptide coupling.

-

Data Table: Comparative Stability

| Feature | Native D-Tryptophan | 2-Methyl-D-Tryptophan |

| IDO/TDO Susceptibility | High (Rapid Degradation) | Negligible (Resistant) |

| Side Chain Rotation | Free ( | Restricted ( |

| Electron Density | Standard | Enriched (Better Cation- |

| Fluorescence Quantum Yield | Standard | Often Quenched (Rotamer dependent) |

Part 4: Application Case Study - Tachykinin Antagonists

The most successful application of 2-Me-D-Trp is in the design of Substance P (NK1) antagonists .

-

The Challenge: Substance P is an 11-residue peptide.[4] Small molecule antagonists must mimic the specific turn structure of the native peptide's C-terminus (-Phe-Gly-Leu-Met-NH2).

-

The Solution: Incorporating 2-Me-D-Trp into cyclic peptide antagonists locks the backbone into a conformation that mimics the bioactive "turn" of Substance P.

-

Result: This leads to nanomolar (nM) affinity for the NK1 receptor and high selectivity over NK2/NK3 receptors. The D-configuration prevents proteolytic cleavage by gastric enzymes, while the 2-methyl group prevents metabolic clearance by the liver (TDO), allowing for oral bioavailability.

Diagram: Synthesis & Application Logic

Caption: Synthetic pathway utilizing chiral pool materials to access bioactive 2-Me-D-Trp scaffolds.

References

-

Conform

- Title: Conformational restriction: an effective tactic in 'follow-on'-based drug discovery.

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Synthesis of 2-Substituted Tryptophans

- Title: Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions (Discusses 2-Me precursors).

- Source: NIH / PMC.

-

URL:[Link]

-

Tryptophan Metabolism & IDO

-

NK1 Antagonists & Substance P

- Title: Substance P receptor antagonists in psychiatry: r

- Source: PubMed.

-

URL:[Link]

Sources

- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Conformational constraints induced by Fmoc-D-Trp(2-Me)-OH in amino acid sequences

Executive Summary

The incorporation of Fmoc-D-Trp(2-Me)-OH (2-methyl-D-tryptophan) into peptide sequences represents a high-precision strategy for constraining peptide backbones and enhancing pharmacological potency.[1] Unlike standard tryptophan, the addition of a methyl group at the C2 position of the indole ring introduces significant steric bulk. This modification restricts the rotational freedom of the side chain (

This guide details the mechanistic basis of these constraints, provides optimized solid-phase peptide synthesis (SPPS) protocols to overcome the inherent steric hindrance during coupling, and analyzes the structural impact using the commercially successful secretagogue Hexarelin as a primary case study.

Mechanistic Basis of Conformational Constraint

The structural rigidity induced by this compound arises from two distinct physicochemical forces: Steric Locking and Electronic Modulation .[1]

Steric Clash and Ramachandran Restriction

In a standard Tryptophan residue, the indole ring enjoys a relatively high degree of rotational freedom. However, the C2-methyl group in D-Trp(2-Me) creates a "steric wall" against the peptide backbone.[1]

-

Restriction: The methyl group clashes with the carbonyl oxygen of the preceding residue (

-

Backbone Impact: To accommodate this bulky side chain, the peptide backbone is forced to twist, often adopting

-turn or

Electronic Enhancement (Cation- Interactions)

The methyl group is electron-donating (+I effect).[1] This increases the electron density of the indole

-

Impact: This electron-rich ring forms stronger cation-

interactions with positively charged residues (e.g., Lysine, Arginine) in the receptor binding pocket.[1] This is a critical factor in the high potency of GHRP analogs.

Visualization: Mechanism of Action

Figure 1: Mechanistic pathway showing how the 2-Me modification translates to enhanced receptor binding.[1]

Optimized Synthesis Protocol (SPPS)

The bulky 2-methyl group makes this compound significantly harder to couple than standard amino acids.[1] Standard DIC/HOBt protocols often result in deletion sequences. The following protocol uses HATU , a potent uronium-based coupling reagent, to drive the reaction to completion.

Reagents & Materials

-

Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).[1]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF (anhydrous).[1]

Step-by-Step Coupling Workflow

| Step | Action | Critical Parameter / Note |

| 1. Swelling | Swell resin in DMF for 30 min. | Ensures accessible reactive sites. |

| 2. Deprotection | 20% Piperidine in DMF (2 x 10 min). | Remove Fmoc from previous residue. |

| 3. Activation | Dissolve 3.0 eq this compound and 2.9 eq HATU in DMF.[1] Add 6.0 eq DIPEA. | Pre-activate for exactly 30 seconds. Do not wait longer to avoid racemization. |

| 4. Coupling | Add activated solution to resin.[3] Shake for 2 hours . | Standard coupling is 45 min; extended time is required for steric bulk. |

| 5. Monitoring | Perform Kaiser Test (Ninhydrin). | If blue (positive), re-couple using fresh reagents (Double Coupling).[1] |

| 6. Capping | Acetic Anhydride/Pyridine (if Kaiser is slightly positive after re-coupling).[1] | Terminates unreacted chains to prevent deletion sequences. |

Troubleshooting Guide

-

Problem: Incomplete coupling (persistent blue Kaiser test).

-

Solution: Switch to HOAt/HATU blends or increase temperature to 50°C (use caution with Cys/His to avoid racemization).

-

-

Problem: Low solubility of this compound.

-

Solution: Use NMP (N-methylpyrrolidone) instead of DMF as the solvent.[1]

-

Visualization: SPPS Workflow

Figure 2: Solid-Phase Peptide Synthesis loop emphasizing the quality control step essential for hindered residues.

Structural Characterization & Data Analysis

Verifying the incorporation and conformational impact of this compound requires specific analytical techniques.

NMR Spectroscopy Signatures

The 2-methyl group provides a distinct handle for NMR analysis.

-

H NMR: The methyl protons typically appear as a sharp singlet around

-

NOE (Nuclear Overhauser Effect): Strong NOE signals are often observed between the 2-Me protons and the

of the preceding residue (

Comparative Data: Hexarelin vs. GHRP-6

Hexarelin is a potent analog of GHRP-6 where D-Trp is replaced by D-2-Me-Trp.[1]

| Feature | GHRP-6 | Hexarelin (2-Me Analog) | Impact of 2-Me-Trp |

| Sequence | His-D-Trp -Ala-Trp-D-Phe-Lys-NH2 | His-D-2-Me-Trp -Ala-Trp-D-Phe-Lys-NH2 | Steric Constraint |

| Receptor Affinity ( | ~10 nM (GHS-R1a) | ~1-2 nM (GHS-R1a) | 5-10x Potency Increase |

| CD36 Binding | Moderate | High | Specific Binding Mode |

| In Vivo Stability | Moderate ( | High ( | Proteolytic Resistance |

| Conformation | Flexible Turn | Stabilized | Reduced Entropy Cost |

Table 1: Comparative analysis showing the functional gains from the 2-Me modification.

Case Study: Hexarelin

Hexarelin (also known as Examorelin) demonstrates the "textbook" utility of this residue. The sequence His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2 forms a bioactive conformation responsible for stimulating Growth Hormone release.[1]

Structural Insight: In solution, the D-2-Me-Trp residue forces the N-terminal segment into a specific turn.[1] The methyl group prevents the indole ring from collapsing into a hydrophobic cluster with the other aromatic residues (Trp4, D-Phe5) in a random fashion, instead organizing them into a "pharmacophore triad" that perfectly matches the GHS-R1a receptor pocket. This pre-organization means the peptide does not lose entropy upon binding, leading to the observed nanomolar affinity.

References

-

Conformational Constraints in Peptides

-

Hexarelin & GHRP Structure-Activity

-

Synthesis Protocols

-

Electronic Effects on Indole

-

Hexarelin Product Data

Sources

Technical Deep Dive: Fmoc-D-Trp(2-Me)-OH vs. Native Tryptophan in Peptide Synthesis

[1]

Executive Summary

In high-value peptide therapeutics, particularly Ghrelin agonists (e.g., Ulimorelin ), the substitution of native Tryptophan with 2-Methyl-D-Tryptophan is a critical design choice.[1] While native Tryptophan is susceptible to electrophilic aromatic substitution (alkylation) during acidolytic cleavage, the 2-methyl group sterically and electronically blocks the reactive C2 position. This modification significantly increases crude purity by eliminating tert-butylation byproducts and imposes specific conformational constraints (beta-turns) that enhance receptor affinity and proteolytic stability.[1]

Chemical Architecture & The "Native" Problem

To understand the necessity of this compound, one must first analyze the vulnerability of the native indole ring during standard Fmoc SPPS.[1]

The Vulnerability: Indole C2-Alkylation

During the final cleavage step, protecting groups (Boc, tBu, Trt) are removed using Trifluoroacetic Acid (TFA). This generates a high concentration of reactive carbocations (e.g., tert-butyl cations).[1]

-

Native Tryptophan: The indole ring is electron-rich.[1] The C2 position is highly nucleophilic and prone to attack by these scavenged cations.

-

The Consequence: Without aggressive scavenging, native Trp undergoes irreversible C2-alkylation , forming contaminants like 2,5,7-tri-tert-butyltryptophan.[1] These byproducts are often inseparable from the target peptide by standard HPLC.

The Solution: C2-Methyl Blockade

This compound introduces a methyl group at the C2 position.[1]

-

Steric Hindrance: The methyl group physically blocks the approach of electrophiles to the C2 site.

-

Electronic Stabilization: While methyl is electron-donating, occupying the C2 position effectively "caps" the most reactive site, forcing any potential electrophiles to less reactive positions (C5/C7) which are easier to protect with standard scavengers.

Visualization: The Alkylation Mechanism vs. Blocking

The following diagram illustrates the electrophilic attack on native Trp and how the 2-Me substitution prevents it.

Figure 1: Mechanism of Indole C2-alkylation by tert-butyl cations and its prevention by the 2-Methyl substituent.

Comparative Analysis: Native vs. 2-Me Analog

| Feature | Native Fmoc-Trp(Boc)-OH | This compound |

| Indole Reactivity | High (C2 is nucleophilic) | Low (C2 is blocked) |

| Cleavage Risk | High risk of tert-butylation without EDT/TIS.[1] | Immune to C2-alkylation.[1][2] |

| Stereochemistry | Typically L (Native) | Typically D (in this context) |

| Conformation | Flexible side chain.[1] | Restricted |

| Hydrophobicity | Moderate | Increased (Methyl group adds lipophilicity).[1] |

| Coupling Kinetics | Fast/Standard | Slower (Steric hindrance from 2-Me).[1] |

| Primary Use | Native sequences, standard proteins. | Ghrelin agonists (Ulimorelin), stabilized analogs.[1] |

Synthesis Protocols & Methodology

When substituting Native Trp with this compound, standard protocols must be adjusted to account for the increased steric bulk of the methylated indole.[1]

A. Coupling Protocol (Critical)

The 2-methyl group creates steric bulk near the peptide backbone, making the amino acid more difficult to couple than native Trp.

-

Reagent Selection: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU instead of standard HBTU/HCTU.[1]

-

Base: DIEA (Diisopropylethylamine) or Collidine.[1]

-

Stoichiometry: 4-5 equivalents of Amino Acid and Coupling Reagent.

-

Reaction Time: Extend coupling time to 60–90 minutes (vs. 30 min for native). Double coupling is recommended for difficult sequences.

B. Cleavage Cocktail Optimization

While Trp(2-Me) is resistant to C2-alkylation, scavengers are still required to prevent alkylation at other sites (e.g., C5/C7) or on other residues (Met, Tyr).[1]

-

Recommended Cocktail (Reagent K):

-

Note: Even though Trp(2-Me) is robust, omitting scavengers entirely is risky if other sensitive residues are present.[1]

C. Synthesis Workflow Diagram

Figure 2: Optimized SPPS workflow for incorporating sterically hindered Trp(2-Me) residues.

Pharmacological Implications

The switch to this compound is rarely just for synthetic ease; it is usually a strategic medicinal chemistry decision.[1]

-

Proteolytic Stability: The D-configuration renders the peptide bond resistant to endogenous proteases (which typically recognize L-amino acids), significantly extending the plasma half-life.[1]

-

Receptor Selectivity: In the case of Ulimorelin (TZP-101) , the 2-Me-D-Trp residue is crucial for locking the peptide into a bioactive conformation that binds the Ghrelin receptor (GHS-R1a) with high affinity (

) while minimizing off-target binding.[1]

References

-

Hoveyda, H. R., et al. (2011).[3] Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery.[1] Journal of Clinical Pharmacology. Retrieved from [Link]

-

Giraud, M., et al. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science. Retrieved from [Link]

-

PubChem. (n.d.).[1] Fmoc-N-Me-D-Trp(Boc)-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Löw, M., et al. (1978). Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1] Retrieved from [Link]

Optimizing Antimicrobial Peptides via Indole Modification: A Technical Review of Fmoc-D-Trp(2-Me)-OH

Topic: Literature Review of Fmoc-D-Trp(2-Me)-OH in Antimicrobial Peptide Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacteria has necessitated the engineering of next-generation antimicrobial peptides (AMPs) with enhanced stability and potency.[1] Tryptophan (Trp) residues are critical "anchors" in AMPs, facilitating interfacial partitioning into bacterial membranes. However, native L-Tryptophan is susceptible to enzymatic degradation and oxidative cleavage.[1]

This technical guide reviews the strategic application of This compound (Fmoc-protected 2-methyl-D-tryptophan).[1] This specific amino acid derivative offers a dual-mechanism advantage: the D-configuration confers resistance to backbone proteolysis, while the 2-methyl substitution on the indole ring enhances lipophilicity and restricts conformational freedom, thereby optimizing pharmacodynamics. This guide synthesizes data from antibiotic synthesis (e.g., Argyrin analogues) and stable peptide development (e.g., Hexarelin) to provide a roadmap for incorporating this residue into novel AMP designs.

Chemical Basis & Structural Logic

The Reagent: this compound[1]

-

Chemical Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-2-methyl-D-tryptophan[1]

-

Molecular Formula: C

H -

Key Feature: Methyl group at the C2 position of the indole ring.

Mechanistic Rationale

The incorporation of this compound addresses three primary failure modes of native AMPs:

-

Proteolytic Instability:

-

Metabolic Oxidation:

-

Problem: The electron-rich indole ring is prone to oxidation.[1]

-

Solution:C2-Methylation sterically hinders the indole nitrogen and alters the electron density of the pyrrole ring, potentially reducing susceptibility to specific oxidative metabolic pathways.

-

-

Membrane Affinity (The "Tryptophan Anchor"):

-

Mechanism:[2][3][4][5][6][7] Trp residues prefer the interfacial region of lipid bilayers. The aromatic ring buries into the hydrophobic core, while the NH group hydrogen bonds with lipid headgroups.

-

Enhancement: The added methyl group increases the hydrophobicity (logP), driving stronger partitioning into the bacterial membrane interface, a crucial step for pore formation and lysis.

-

Synthesis Integration (SPPS Protocols)

Integrating sterically modified residues like Trp(2-Me) into Solid-Phase Peptide Synthesis (SPPS) requires modified protocols to ensure complete coupling and prevent racemization.[1]

Coupling Efficiency & Steric Hindrance

The 2-methyl group introduces steric bulk near the peptide backbone.[1] Standard coupling times must be extended.

Recommended Protocol:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling Reagents: HATU/HOAt or DIC/Oxyma.[1] Note: HATU is preferred for sterically hindered residues.

-

Stoichiometry: 4 equiv. Amino Acid : 4 equiv.[1] HATU : 8 equiv.[1] DIEA.

-

Reaction Time: Double coupling (2 x 45 min) is recommended to ensure >99% yield.

Visualization: SPPS Workflow for this compound

Figure 1: Optimized SPPS cycle for incorporating sterically hindered this compound residues.

Functional Impact: Literature & Case Studies

Case Study: Argyrin Analogues (Antibiotic Activity)

Research into Argyrins , a class of cyclic peptides with potent antibacterial and antitumor activity, has highlighted the importance of tryptophan modifications.[8]

-

Observation: The natural product Argyrin A contains a modified tryptophan framework.[1]

-

Application: Synthetic efforts utilizing 2-methyl-tryptophan derivatives have been employed to probe the structure-activity relationship (SAR).[1] The methyl group contributes to the rigidification of the macrocycle, which is essential for binding to the target (Elongation Factor G) in bacteria.

-

Reference: Jones, R. M., et al. "Total Synthesis of Argyrin A and Analogues." (See Ref 1).

Case Study: Hexarelin (Stability Benchmark)

While Hexarelin is a Growth Hormone Secretagogue (GHS), its structure provides the definitive proof-of-concept for the stability conferred by this specific residue.[1]

-

Finding: The inclusion of D-Trp(2-Me) renders the peptide highly resistant to enzymatic degradation compared to its non-methylated or L-isomer counterparts.[1] This modification allows for oral or intranasal delivery potential, a "holy grail" feature for AMP development.

-

Relevance to AMPs: AMPs often fail clinically due to short half-lives.[1] Mimicking the Hexarelin "stability core" is a viable strategy for designing systemic AMPs.[1]

-

Reference: Correnti, C., et al. (See Ref 2).

Comparative Metrics: Modified vs. Native Trp

| Feature | L-Trp (Native) | D-Trp | D-Trp(2-Me) |

| Proteolytic Stability | Low (<10 min in serum) | High | Very High (Synergistic steric protection) |

| Lipophilicity (LogP) | ~1.1 | ~1.1 | > 1.5 (Enhanced membrane insertion) |

| Conformational Freedom | High (Flexible side chain) | High | Restricted (Biased rotamers) |

| Bacterial Selectivity | Moderate | Moderate | High (Often improved TI) |

Mechanism of Action: The "Velcro" Effect

The 2-methyl group acts as a "molecular velcro," enhancing the peptide's grip on the bacterial membrane.

Visualization: Membrane Interaction Pathway[1]

Figure 2: The enhanced membrane disruption mechanism facilitated by the lipophilic and steric properties of D-Trp(2-Me).[1]

Experimental Validation Protocols

To validate the efficacy of this compound substitution in a candidate AMP, the following assays are standard.

Minimum Inhibitory Concentration (MIC)

-

Organisms: S. aureus (Gram+), P. aeruginosa (Gram-), E. coli.[1]

-

Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.[1]

-

Expectation: Lower MIC values for 2-Me variants due to better membrane permeation.[1]

Serum Stability Assay

-

Reagent: 25% Human Serum or Trypsin solution.[1]

-

Protocol: Incubate peptide (100 µM) at 37°C. Aliquot at 0, 1, 2, 4, 8, 24 hours. Quench with TFA/Acetonitrile.[1]

-

Analysis: RP-HPLC or LC-MS.[1]

-

Success Metric:

intact peptide after 24 hours (compared to

References

-

Jones, R. M., et al. "Total Synthesis of Argyrin A and Analogues." Chemistry – A European Journal, 2010. [1]

-

Correnti, C., et al. "Hexarelin, a Growth Hormone Secretagogue, and Its Stability." Journal of Endocrinological Investigation, 2002.

-

Chan, D. I., & Prenner, E. J. "Membrane-active host defense peptides: challenges and opportunities for the therapeutic use of antimicrobial peptides." MedChemComm, 2011.

-

Ryge, T. S., & Hansen, P. R. "Antimicrobial peptides: Mechanism of action and clinical implications." Basic & Clinical Pharmacology & Toxicology, 2006.

-

PubChem. "this compound Compound Summary."[1][10] National Library of Medicine.[1][10]

Sources

- 1. Fmoc-D-Trp-OH | C26H22N2O4 | CID 978344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Overview of Antimicrobial Peptides: Broad-Spectrum Activity, Computational Approaches, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides | MDPI [mdpi.com]

- 9. Hexarelin peptide [novoprolabs.com]

- 10. Fmoc-N-Me-D-Trp(Boc)-OH | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophobicity Profile of Fmoc-D-Trp(2-Me)-OH Residues

Introduction: The Critical Role of Hydrophobicity in Peptide Drug Design

In the landscape of modern drug development, peptides and peptidomimetics represent a frontier of immense therapeutic potential. Their specificity and ability to modulate complex biological pathways offer advantages over traditional small molecules. Central to the design and efficacy of these molecules is the concept of hydrophobicity. The hydrophobic character of individual amino acid residues dictates not only the folding and stability of a peptide but also its interaction with biological membranes, receptor binding, and overall pharmacokinetic profile.

Tryptophan, with its large indole side chain, is one of the most hydrophobic naturally occurring amino acids[1][2]. Its unique amphipathic nature, however, complicates a simple classification, as the indole NH group can act as a hydrogen bond donor[3]. This duality makes tryptophan and its derivatives fascinating tools for medicinal chemists. The strategic modification of the tryptophan side chain, for instance, through methylation, offers a powerful approach to fine-tune the hydrophobicity and steric properties of a peptide, thereby optimizing its therapeutic characteristics.

This technical guide provides an in-depth exploration of the hydrophobicity profile of a specific, synthetically modified amino acid: Fmoc-D-Trp(2-Me)-OH . The introduction of a methyl group at the 2-position of the indole ring is a subtle yet impactful modification. This guide will elucidate the theoretical underpinnings of this modification on hydrophobicity, provide detailed, field-proven protocols for its empirical determination, and discuss the implications for drug discovery and development professionals.

The Impact of 2-Methylation on the Tryptophan Side Chain

The addition of a methyl group to a molecule generally increases its hydrophobicity by expanding its nonpolar surface area[4][5]. In the context of the tryptophan indole ring, methylation at the 2-position has several key consequences that a researcher must consider:

-

Increased Lipophilicity: The primary effect is an increase in the residue's lipophilicity. This can enhance the ability of a peptide containing this residue to partition into lipid bilayers, potentially improving membrane permeability.

-

Steric Hindrance: The methyl group introduces steric bulk, which can influence the local conformation of the peptide backbone and its interaction with binding partners. This can be leveraged to enforce specific secondary structures or to probe the steric tolerance of a receptor's binding pocket.

-

Elimination of a Hydrogen Bond Donor: Methylation at the N1-position of the indole ring, as seen in Fmoc-Trp(Me)-OH, removes the hydrogen bond donating capability of the indole nitrogen[6]. While our focus is on C2-methylation, it is a crucial point of comparison in understanding how different modifications alter the electronic and interactive properties of the tryptophan side chain. In the case of 2-methylation, the N-H bond remains, but its accessibility and hydrogen bonding propensity might be altered due to the adjacent methyl group.

The following diagram illustrates the structural difference between the standard Fmoc-D-Tryptophan and its 2-methylated counterpart.

Caption: Structural comparison of Fmoc-D-Trp-OH and this compound.

Experimental Determination of Hydrophobicity

To quantify the hydrophobicity of this compound, two complementary experimental approaches are indispensable: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the determination of the partition coefficient (LogP) and distribution coefficient (LogD).

Hydrophobicity Profiling by RP-HPLC

RP-HPLC is a powerful and widely used technique to assess the relative hydrophobicity of molecules[7][8][9]. The principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. More hydrophobic molecules will have a stronger affinity for the stationary phase and thus will elute later, resulting in a longer retention time.

Caption: Workflow for the shake-flask method of LogD determination.

Objective: To determine the LogD of Fmoc-D-Trp-OH and this compound at a physiologically relevant pH.

Materials:

-

Fmoc-D-Trp-OH

-

This compound

-

Octan-1-ol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Phase Pre-saturation:

-

Mix equal volumes of octan-1-ol and PBS (pH 7.4) in a separatory funnel.

-

Shake vigorously for 30 minutes and then allow the phases to separate completely overnight.

-

The upper layer is octanol-saturated PBS, and the lower layer is PBS-saturated octanol.

-

-

Partitioning:

-

Accurately weigh a small amount of the test compound (e.g., 1 mg) and dissolve it in a known volume of either the octanol-saturated PBS or the PBS-saturated octanol.

-

Add an equal volume of the other phase.

-

Shake the mixture vigorously for 1 hour to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw a known volume from each phase.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate LogD using the following formula: LogD = log10 ( [Compound]octanol / [Compound]PBS )

-

The increased hydrophobicity of the 2-methylated analog should translate to a higher LogD value, indicating a greater preference for the lipid phase.

| Compound | Predicted LogP (XLogP3) | Expected Experimental LogD (pH 7.4) |

| Fmoc-D-Trp-OH | 4.1 [10] | < 5.0 |

| This compound | > 4.1 (estimated) | > LogD of Fmoc-D-Trp-OH |

Note: The predicted LogP from PubChem for the parent compound is provided for reference. The experimental LogD at pH 7.4 will be influenced by the ionization of the carboxylic acid group.

Implications for Drug Development

The precise characterization of the hydrophobicity of modified amino acids like this compound is not merely an academic exercise. It is a critical step in the rational design of peptide-based therapeutics.

-

Membrane Permeability and Oral Bioavailability: For a peptide to be orally bioavailable, it must traverse the lipid membranes of the gut. Increasing the hydrophobicity of key residues can enhance this permeability. However, an excessive increase in hydrophobicity can lead to poor aqueous solubility and aggregation, highlighting the need for a delicate balance.

-

Receptor Binding and Specificity: The hydrophobic effect is a primary driving force in protein folding and ligand-receptor interactions.[11] The introduction of a more hydrophobic residue can strengthen the binding affinity of a peptide to its target, particularly if the binding pocket has a hydrophobic character.

-

Peptide Stability and Aggregation: The hydrophobic core of a peptide is crucial for its stability. Modifying this core with residues like 2-methyl-tryptophan can influence its folding and resistance to proteolytic degradation. Conversely, exposed hydrophobic residues can be a liability, promoting aggregation.

-

Solid-Phase Peptide Synthesis (SPPS): The properties of protected amino acids, including their hydrophobicity, can affect their solubility and reactivity during solid-phase peptide synthesis.[12][13][14][15] While this compound is designed for standard Fmoc-based protocols, highly hydrophobic sequences can sometimes present challenges in coupling and deprotection steps, requiring optimization of synthesis conditions.

Conclusion

The methylation of the tryptophan indole ring at the 2-position is a strategic modification that demonstrably increases the hydrophobicity of the amino acid residue. This guide has provided the theoretical basis for this effect and detailed, actionable protocols for its quantitative assessment using RP-HPLC and LogD determination. For researchers and professionals in drug development, a thorough understanding and empirical characterization of the hydrophobicity of such novel building blocks are paramount. This knowledge enables the rational design of peptides and peptidomimetics with tailored properties, ultimately accelerating the journey from a promising lead compound to a clinically effective therapeutic.

References

- PubMed. (n.d.). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin.

- MDPI. (n.d.). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins.

- PMC - NIH. (2023, February 10). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation.

- ACS Publications. (n.d.). Effect of Hydrophobicity of Amino Acids on the Structure of Water.

- MedChemExpress. (n.d.). Fmoc-Trp(Me)-OH | Amino Acid Derivative.

- PMC. (n.d.). Methyl Effects on Protein–Ligand Binding.

- Wikipedia. (n.d.). Hydrophobicity scales.

- ResearchGate. (2025, August 6). Hydrophobicity indices for amino acid residues as determined by HPLC.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- PMC. (n.d.). Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity.

- ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.

- MDPI. (2023, August 20). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.

- Oxford Academic. (n.d.). Basic polar and hydrophobic properties are the main characteristics that affect the binding of transcription factors to methylation sites | Bioinformatics.

- Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- PMC. (2020, November 20). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins.

- PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.

- PubChem. (n.d.). Fmoc-D-Trp-OH.

- PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- ACS Publications. (n.d.). Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides | Analytical Chemistry.

- Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).

- YouTube. (2021, December 24). Amino acid compare & contrast - hydrophobicity, charge, size, nucleophilicity, modifications, etc.

Sources

- 1. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins | MDPI [mdpi.com]

- 3. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Effects on Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fmoc-D-Trp-OH | C26H22N2O4 | CID 978344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing Fmoc-D-Trp(2-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Incorporating Sterically Hindered Tryptophan Analogs

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to enhance therapeutic properties such as potency, selectivity, and metabolic stability. Among these, methylated tryptophan derivatives, like Fmoc-D-Trp(2-Me)-OH, are of significant interest. The methyl group at the 2-position of the indole ring can introduce conformational constraints and increase resistance to enzymatic degradation. However, this structural modification also presents a considerable challenge in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by the methyl group can impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[1]

This guide provides a detailed examination of the synthetic considerations for incorporating this compound into peptide sequences, offering a comparative analysis of manual and automated synthesis strategies. As a senior application scientist, the aim is to equip researchers with the necessary knowledge to navigate the complexities of this sterically hindered building block, ensuring the successful synthesis of high-purity peptides.

The Causality of Experimental Choices: Understanding the Steric Hurdle

The primary obstacle in coupling this compound lies in the steric bulk of the 2-methylindole side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support. This leads to slower reaction kinetics and, in some cases, incomplete coupling, which is a major cause of failed peptide synthesis.[2] Therefore, the choice of coupling reagents, reaction conditions, and synthesis platform—manual versus automated—becomes critical to overcoming this activation energy barrier.

Manual Solid-Phase Peptide Synthesis (SPPS): A Hands-On Approach for Optimization

Manual SPPS offers a high degree of flexibility and control, making it an excellent choice for optimizing the incorporation of challenging amino acids like this compound.[3] The ability to easily modify reaction times, temperatures, and reagent concentrations in real-time is a key advantage.

Key Considerations for Manual Coupling of this compound:

-

Coupling Reagents: The selection of an appropriate coupling reagent is paramount. For sterically hindered amino acids, more potent activating agents are often required.[4]

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective due to their ability to form highly reactive activated esters.[5] HATU is often preferred in difficult couplings.[4][5]

-

Carbodiimides: While standard reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like OxymaPure® or HOBt (Hydroxybenzotriazole) can be used, they may require longer reaction times or double coupling to achieve complete acylation.[4][6]

-

-

Solvent Selection: The solvent must effectively swell the resin and solubilize the reagents.[7]

-

N,N-Dimethylformamide (DMF): The most common solvent for SPPS, providing good resin swelling and reagent solubility.[7] However, it can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[7]

-

N-Methyl-2-pyrrolidone (NMP): An excellent alternative to DMF, offering superior resin swelling and stability.[7]

-

Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and N-butylpyrrolidinone (NBP) are being explored as more sustainable options, though their performance with hindered amino acids needs careful evaluation.[8][9]

-

-

Reaction Monitoring: The ability to perform in-process monitoring is a significant benefit of manual synthesis. The Kaiser test (ninhydrin test) can be used to qualitatively assess the presence of free primary amines, indicating an incomplete coupling reaction.[10] A negative Kaiser test (the beads remain colorless or yellowish) suggests the coupling is complete.[10]

Protocol: Manual Coupling of this compound

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a suitable reaction vessel.[11]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11] Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF. Add a base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine (6 equivalents) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature.

-

Monitoring and Reaction Time: After 1-2 hours, take a small sample of the resin beads and perform a Kaiser test.[10]

-

If the test is negative, the coupling is complete. Proceed to the washing step.

-

If the test is positive, continue the coupling for another 1-2 hours and re-test. If the test remains positive, a second coupling (double coupling) may be necessary.

-

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Automated Peptide Synthesis: High-Throughput with Optimized Parameters

Automated peptide synthesizers offer high throughput and reproducibility, making them ideal for the synthesis of multiple peptides.[12][13] However, standard, pre-programmed protocols may not be sufficient for challenging couplings involving this compound. Adjustments to the synthesis parameters are crucial for success.

Adapting Automated Synthesizer Settings for this compound:

-

Extended Coupling Times: The standard coupling time on many synthesizers is 30-60 minutes. For this compound, this should be extended to at least 2-4 hours to ensure complete reaction.

-

Double Coupling: Programming a double coupling cycle for this specific residue is a robust strategy to drive the reaction to completion. This involves draining the reaction vessel after the first coupling and adding a fresh solution of activated this compound for a second coupling period.

-

Reagent Concentrations: Using higher concentrations of the amino acid and coupling reagents (e.g., 0.5 M) can help to increase the reaction rate.

-

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, particularly for sterically hindered amino acids.[1] Microwave synthesizers can often achieve high coupling efficiencies for this compound with shorter reaction times compared to conventional methods.

| Parameter | Manual Synthesis | Automated Synthesis (Conventional) | Automated Synthesis (Microwave) |

| Coupling Time | 2-4 hours (monitored) | 2-4 hours (programmed) | 5-15 minutes |

| Double Coupling | As needed, based on monitoring | Recommended as a standard protocol | Often not necessary |

| Reagents | Flexible choice, HATU recommended | Dependent on synthesizer setup, HATU often available | HATU, COMU are good choices |

| Monitoring | Kaiser test | UV-based Fmoc deprotection monitoring (indirect) | Temperature and pressure monitoring |

Potential Side Reactions and Mitigation Strategies

The incorporation of tryptophan derivatives can be accompanied by specific side reactions.

-

Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can still occur, especially with prolonged activation times or the use of certain bases.[4][14] The use of additives like HOAt can help to suppress racemization.[4] For histidine, which is particularly prone to racemization, acidic coupling conditions like DIC/HOBt at ambient temperature can be beneficial.[14]

-

Indole Alkylation: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the indole ring of tryptophan can be susceptible to alkylation by carbocations generated from side-chain protecting groups (e.g., t-butyl groups).[10] This can be minimized by using a "scavenger" cocktail in the cleavage solution.[3] A common cleavage cocktail is TFA/TIS (triisopropylsilane)/H₂O/DODT (dithiothreitol) (92.5:2.5:2.5:2.5).[15] The use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl group, can also prevent this side reaction.[2][10]

-

Oxidation: The indole ring is also prone to oxidation. This can be minimized by working with deoxygenated solvents and under an inert atmosphere (e.g., nitrogen or argon).

Quality Control: Ensuring Peptide Purity

Following synthesis and cleavage, it is essential to verify the purity and identity of the peptide.

Protocol: Peptide Analysis

-

Cleavage and Deprotection: Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[16]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

-

Analytical RP-HPLC: Analyze the purified peptide by analytical RP-HPLC to determine its purity. A C18 column is commonly used with a gradient of water and acetonitrile containing 0.1% TFA.

-

Mass Spectrometry: Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[18][19] This will verify the successful incorporation of this compound and the absence of deletion sequences or modifications.

Visualizing the Workflow

Caption: Workflow for the synthesis and quality control of peptides containing this compound.

Decision Matrix: Manual vs. Automated Synthesis

Caption: Decision-making guide for selecting between manual and automated synthesis.

Conclusion: A Strategic Approach to a Challenging Building Block

The successful incorporation of the sterically hindered amino acid this compound is readily achievable with careful consideration of the synthesis strategy. Manual SPPS provides an unparalleled level of control for optimizing coupling conditions, making it ideal for initial methodology development. Automated synthesis, on the other hand, offers high throughput and reproducibility, provided that standard protocols are modified to accommodate the challenging nature of this building block. By employing potent coupling reagents, extended reaction times or double coupling, and rigorous quality control, researchers can confidently incorporate this compound to create novel and potentially more effective peptide therapeutics.

References

-

Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec. Retrieved from [Link]

-

König, S., & Juhász, M. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2736–2750. Retrieved from [Link]

-

Coin, I. (2018). Automated Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 1787, pp. 213–242). Springer. Retrieved from [Link]

-

Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219–3229. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. CSBio. Retrieved from [Link]

-

Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 45(3), 631–654. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]

-

Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 3–31). Royal Society of Chemistry. Retrieved from [Link]

-

Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Methods and protocols of modern solid phase peptide synthesis. Future Medicinal Chemistry, 2(1), 73–94. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 386, pp. 3–35). Humana Press. Retrieved from [Link]

-

Collins, J. M., Porter, K. A., Singh, S. K., & Van-Valkenburgh, V. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8111. Retrieved from [Link]

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

-

Zsigo, G., & Klement, E. (2013). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 48(6), 689–697. Retrieved from [Link]

-

Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461. Retrieved from [Link]

-

Lawrenson, S. B., Atras, A., & Taylor, A. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 743–755. Retrieved from [Link]

-

López, J., & Albericio, F. (2022). Greener solvents for solid-phase synthesis. Green Chemistry, 24(1), 61–80. Retrieved from [Link]

-

Egeland, R. D., & Fields, G. B. (1999). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 50(5), 311–327. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec. Retrieved from [Link]

-

Li, L., & Chen, H. (2016). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 88(12), 6331–6337. Retrieved from [Link]

-

Barlos, K., Gatos, D., & Schäfer, W. (1997). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 38(31), 5441–5444. Retrieved from [Link]

-

Frank, A. M., & Pevzner, P. A. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(8), 3735–3745. Retrieved from [Link]

-

Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Greener Approaches in Peptide Synthesis. Frontiers in Chemistry, 8, 593856. Retrieved from [Link]

-

Kumar, A., & Albericio, F. (2023). Advancing sustainable peptide synthesis. Green Chemistry, 25(21), 8569–8574. Retrieved from [Link]

-

Aapptec. (n.d.). Synthesis Notes. Aapptec. Retrieved from [Link]

-

Katritzky, A. R., Ang, G. Y., & Zhang, S. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 70(23), 9405–9413. Retrieved from [Link]

-

Ch, S., & Th, P. (2021). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Analytical Methods, 13(24), 2769–2780. Retrieved from [Link]

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. vapourtec.com [vapourtec.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 13. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Strategies for Fmoc-D-Trp(2-Me)-OH

This Application Note is structured to address the dual challenges associated with Fmoc-D-Trp(2-Me)-OH: (1) The microwave-assisted synthesis of the indole core (for organic chemists synthesizing the monomer) and (2) The solid-phase peptide synthesis (SPPS) incorporation of this sterically hindered amino acid (for peptide chemists).

Introduction & Chemical Context

This compound (Fmoc-2-methyl-D-tryptophan) is a critical non-canonical amino acid used in the design of peptidomimetics, including Ghrelin agonists (e.g., Macimorelin). The introduction of the methyl group at the C2 position of the indole ring confers two distinct advantages:

-

Conformational Constraint: It restricts the rotation of the side chain (

and -

Metabolic Stability: The steric bulk protects the adjacent peptide bond from enzymatic hydrolysis.

However, this same steric bulk presents significant synthetic challenges.[1][2] The synthesis of the monomer requires harsh conditions to close the substituted indole ring, and its incorporation into peptides via SPPS is often plagued by slow kinetics and incomplete coupling. Microwave irradiation (MW) provides the kinetic energy necessary to overcome these activation energy barriers efficiently.

Part I: Monomer Synthesis (Microwave-Assisted Fischer Indole)

For chemists synthesizing the amino acid building block from precursors.

The most efficient route to the 2-methyltryptophan scaffold involves the Fischer Indole Synthesis . Conventional heating often leads to tar formation and low yields. Microwave irradiation accelerates the [3,3]-sigmatropic rearrangement, significantly improving yield and purity.

Reaction Mechanism & Workflow

The synthesis typically reacts a phenylhydrazine with a ketone (e.g., a levulinic acid derivative or pre-functionalized aldehyde) under acidic catalysis.

Caption: Workflow for the MW-assisted synthesis of the 2-methyltryptophan core via Fischer Indole cyclization.

Protocol: Microwave Fischer Indole Cyclization

Reagents: Phenylhydrazine (1.0 eq), Ketone precursor (1.0 eq), 4% H₂SO₂ in water/ethanol (1:1).

| Parameter | Setting | Rationale |

| Temperature | 140°C - 160°C | High temp required for sigmatropic rearrangement activation. |

| Time | 5 - 10 min | Short exposure prevents polymerization of the electron-rich indole. |

| Pressure Limit | 250 psi (17 bar) | Ethanol/Water generates significant pressure at 160°C. |

| Power | Dynamic (Max 300W) | System should modulate power to maintain set temp. |

| Stirring | High | Essential to prevent "hot spots" which degrade the hydrazine. |

Step-by-Step:

-

Dissolve phenylhydrazine and the ketone precursor in the acidic solvent system within a microwave-transparent vial (Pyrex/Quartz).

-

Seal the vial with a Teflon-lined septum cap.

-

Irradiate at 150°C for 10 minutes (Hold time).

-

Cool to <50°C using compressed air (feature of most MW reactors).

-

Extract with Ethyl Acetate, wash with NaHCO₃, and purify via flash chromatography.

Part II: SPPS Incorporation (Coupling the Monomer)

For peptide chemists incorporating this compound into a sequence.

This is the most critical application. The 2-methyl group creates severe steric hindrance near the nucleophilic amine of the growing peptide chain (if 2-Me-Trp is the N-terminal acceptor) or the electrophilic carbonyl (if being coupled). Standard room temperature coupling will fail or result in deletion sequences.

Critical Control Points

-

Steric Hindrance: The methyl group blocks the approach of the activated ester. Solution: High-efficiency coupling reagents (Oxyma/DIC) and elevated temperature.

-

Racemization: D-amino acids are prone to racemization back to the L-form at high temperatures, especially activated esters. Solution: Limit temperature to 75°C (vs. the standard 90°C).

-

Delta-Lactam Formation: Not a major risk for Trp, but side-chain alkylation is. Solution: Use DTT or TIPS in the cleavage cocktail.

Microwave SPPS Cycle Parameters

The following parameters are optimized for CEM Liberty Blue™ or Biotage Initiator+ Alstra™ systems.

A. Deprotection (Fmoc Removal)

Standard deprotection is usually sufficient, but MW acceleration ensures complete removal of the Fmoc group from the previous bulky residue.

| Reagent | Composition | MW Conditions |

| Base | 20% Piperidine in DMF | 75°C for 3 min (Single Stage) |

| Additive | 0.1 M Oxyma Pure | Crucial: Prevents racemization of the sensitive C-terminal Cys or His (if present) and suppresses aspartimide formation. |

B. Coupling (The Critical Step)

Use the "Double Coupling" method for this compound.

| Parameter | Coupling 1 | Coupling 2 |

| Reagents | 5 eq AA / 5 eq DIC / 5 eq Oxyma | 5 eq AA / 5 eq DIC / 5 eq Oxyma |

| Temperature | 75°C | 75°C |

| Time | 5 minutes | 5 minutes |

| Power | 170 Watts (Dynamic) | 170 Watts (Dynamic) |

| Solvent | DMF (NMP preferred for aggregation prone seqs) | DMF |

Why DIC/Oxyma? Unlike HATU/HBTU, the DIC/Oxyma carbodiimide chemistry is less prone to causing epimerization (racemization) at elevated temperatures while maintaining extremely high acylation rates for hindered substrates [1].

Caption: Optimized SPPS cycle for incorporating hindered this compound.

Troubleshooting & Quality Control

Racemization Check

Because this is a D-amino acid, maintaining chirality is paramount.

-

Test: Synthesize a trial peptide (e.g., H-Gly-[D-Trp(2-Me)]-Phe-OH) and analyze via C18 HPLC using a chiral mobile phase or Marfey’s Reagent analysis.

-

Limit: < 0.5% L-isomer content is the acceptance criteria.

-

Correction: If racemization > 1%, lower coupling temperature to 50°C and extend time to 10 minutes .

Incomplete Coupling (Deletion Sequences)

-

Symptom: Mass spec shows [M - 214 Da] (missing Trp residue).

-

Correction: Switch solvent from DMF to NMP (N-methylpyrrolidone). NMP swells the resin better and improves diffusion for bulky residues. Increase coupling equivalents to 10 eq.

Side Chain Oxidation

-

The electron-rich indole ring is susceptible to oxidation during cleavage.

-

Mandatory Scavenger: Use Reagent K or similar cocktail containing EDT (Ethanedithiol) or DODT .

-

Cocktail: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% DODT.

-

References

-